![molecular formula C15H18N2OS B2910957 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251609-70-7](/img/structure/B2910957.png)
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea
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Overview
Description
“1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea” is a chemical compound that has been mentioned in the context of biohybrid assemblies for enhancing photoinduced hydrogen evolution . It is related to polythiophene, a type of polymer that has been used to produce hydrogen under visible light .
Synthesis Analysis
The synthesis of thiophene derivatives, which would include “this compound”, has been discussed in several studies. For instance, one study reduced the four-step synthesis of 3-alkylthieno[3,2-b]thiophenes to two steps, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that thiophene derivatives can participate in various types of reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Mechanism of Action
Target of Action
The primary target of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and rice germination .
Mode of Action
This compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 than other similar compounds .
Biochemical Pathways
The compound affects the gibberellin pathway , which is involved in various plant developmental processes . The interaction of the compound with the GID1 receptor influences this pathway, leading to downstream effects such as enhanced hypocotyl elongation and rice germination .
Pharmacokinetics
Similar compounds are known to have good passive oral absorption
Result of Action
The action of this compound results in promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound has a gibberellin-like function , making it a potential plant growth regulator .
Advantages and Limitations for Lab Experiments
One of the main advantages of using TPPU in lab experiments is its relatively simple synthesis method. This makes it easy to obtain pure TPPU for use in experiments. Additionally, TPPU has been shown to have potent and specific inhibition of sEH, making it a useful tool for investigating the role of sEH in various physiological processes.
However, there are also some limitations to using TPPU in lab experiments. One of the main limitations is its potential toxicity. TPPU has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the effects of TPPU may be influenced by other factors such as diet and genetics, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on TPPU. One potential direction is the development of TPPU analogs with improved potency and selectivity. Another direction is the investigation of the effects of TPPU in different animal models and in humans. Additionally, the potential therapeutic applications of TPPU in the treatment of hypertension and other diseases should be further explored. Finally, the effects of TPPU on other physiological processes such as inflammation and oxidative stress should be investigated to better understand its potential applications in scientific research.
Conclusion:
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea (TPPU) is a chemical compound that has potential applications in scientific research. Its primary mechanism of action is through the inhibition of sEH, leading to vasodilation and a reduction in blood pressure. TPPU has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of hypertension and other diseases. While there are some limitations to using TPPU in lab experiments, its relatively simple synthesis method and potent inhibition of sEH make it a useful tool for investigating various physiological processes. Future research on TPPU should focus on developing analogs with improved potency and selectivity and investigating its effects in different animal models and in humans.
Synthesis Methods
The synthesis of TPPU involves the reaction between 1-phenethyl-1H-tetrazole-5-thiol and ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography to obtain pure TPPU. The synthesis of TPPU is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
TPPU has been used in various studies to investigate its potential applications in scientific research. One of the most prominent applications of TPPU is in the study of hypertension. It has been shown to inhibit the activity of soluble epoxide hydrolase (sEH), which is an enzyme that plays a crucial role in the regulation of blood pressure. TPPU has been shown to reduce blood pressure in animal models, making it a potential therapeutic agent for the treatment of hypertension.
properties
IUPAC Name |
1-(2-phenylethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDRTQYOSCDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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